Cox-1/2-IN-1

Description

Overview of Cyclooxygenase Isoforms (COX-1 and COX-2) in Biological Systems

Cyclooxygenase, also known as prostaglandin-endoperoxide synthase, catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor to various prostaglandins (B1171923) and thromboxanes. wikipedia.orgnih.gov There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite sharing structural similarities and catalyzing the same reaction, exhibit different expression patterns and play distinct roles in the body. nih.govipinnovative.comrmmj.org.il A third isoform, COX-3, has been identified as a splice variant of COX-1 and may be involved in pain and fever, but is less characterized. proteopedia.org

Constitutive Expression and Physiological Roles of COX-1

COX-1 is considered a "housekeeping" enzyme as it is constitutively expressed in most tissues throughout the body. proteopedia.orgipinnovative.comcsic.es Its continuous presence is essential for maintaining normal physiological functions. nih.govscielo.org.co

Key physiological roles of COX-1 include:

Gastrointestinal Protection: COX-1 synthesizes prostaglandins that protect the stomach lining from its own acidic environment. proteopedia.orgwikipedia.org

Platelet Aggregation: In platelets, COX-1 is the only detectable isoform and is responsible for producing thromboxane (B8750289) A2, a key mediator of platelet aggregation and blood clotting. rmmj.org.ilresearchgate.net

Renal Homeostasis: COX-1 is involved in maintaining renal blood flow and function. proteopedia.orgscielo.org.co It is found in various parts of the kidney, including the glomeruli and collecting ducts, where it helps regulate hemodynamics and the glomerular filtration rate. scielo.org.co

Vascular Homeostasis: COX-1 contributes to the production of prostacyclin in vascular cells, a potent vasodilator that helps maintain cardiovascular homeostasis. rmmj.org.ilpnas.org

While generally considered constitutive, some studies suggest that COX-1 expression can be modulated in certain inflammatory conditions, playing a role in the initial prostanoid response. nih.gov

Inducible Expression and Pathophysiological Roles of COX-2

In contrast to COX-1, COX-2 is typically present at low or undetectable levels in most resting cells. proteopedia.orgipinnovative.com Its expression is rapidly and significantly induced by various stimuli, including inflammatory mediators, cytokines, growth factors, and endotoxins. ipinnovative.comcsic.esscielo.org.co This inducible nature links COX-2 primarily to pathological processes.

Key pathophysiological roles of COX-2 include:

Inflammation: COX-2 is a major contributor to the production of prostaglandins at sites of inflammation, leading to pain, swelling, and other inflammatory symptoms. wikipedia.orgrmmj.org.ilnih.gov

Pain: Prostaglandins produced by COX-2 sensitize peripheral nerve endings, lowering the pain threshold. ipinnovative.comnih.gov Central inhibition of COX-2 is also believed to be important in pain control. rmmj.org.il

Fever: COX-2 is involved in the febrile response to infection and inflammation.

Carcinogenesis: Overexpression of COX-2 has been observed in various types of cancers and is thought to promote tumor growth by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis. nih.govipinnovative.com

Although primarily associated with pathology, COX-2 is also constitutively expressed in some tissues, such as the brain, kidney, and uterus, where it plays physiological roles. proteopedia.orgrmmj.org.ilpnas.org For instance, in the kidney, constitutive COX-2 expression is important for regulating renin release and sodium excretion. nih.gov

Evolution of Cyclooxygenase Inhibition Strategies

The discovery of the two COX isoforms revolutionized the approach to anti-inflammatory drug development, leading to a quest for more targeted therapies.

Non-Selective NSAID Mechanisms

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen (B1676952) act as non-selective inhibitors of both COX-1 and COX-2. wikipedia.orgpnas.orgpharmgkb.org By blocking both isoforms, they effectively reduce inflammation and pain mediated by COX-2. However, their simultaneous inhibition of the protective COX-1 enzyme leads to well-known side effects, most notably gastrointestinal issues such as ulcers and bleeding. ipinnovative.comwikipedia.org

Development of Selective COX-2 Inhibitors

The "COX-2 hypothesis" proposed that selectively inhibiting COX-2 would provide the anti-inflammatory benefits of NSAIDs without the gastrointestinal side effects associated with COX-1 inhibition. nih.govnih.gov This hypothesis spurred the development of a new class of drugs known as selective COX-2 inhibitors, or "coxibs," such as celecoxib (B62257) and rofecoxib. wikipedia.orgnih.gov These drugs were designed with bulkier structures that fit into the larger active site of the COX-2 enzyme but not the narrower channel of COX-1. wikipedia.orgwikipedia.org While generally showing a better gastrointestinal safety profile, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events, thought to be due to an imbalance between the inhibition of COX-2-derived prostacyclin (a vasodilator) and the unopposed production of COX-1-derived thromboxane A2 (a pro-aggregatory agent). nih.gov

Rationale for Dual COX-1/2 Inhibition in Research

The complexities and side effects associated with both non-selective and selective COX inhibitors have highlighted the need for a more nuanced understanding of the roles of each isoform in both health and disease. Dual inhibitors of COX-1 and COX-2, such as the research compound "Cox-1/2-IN-1," are valuable tools in this endeavor. By inhibiting both enzymes, researchers can study the combined effects of blocking both pathways. This is particularly relevant for investigating physiological and pathological processes where both isoforms may be involved. Furthermore, the development of balanced dual inhibitors is being explored as a strategy to potentially achieve anti-inflammatory efficacy while mitigating the specific side effects associated with highly selective inhibition of either isoform. researchgate.net Research into such compounds allows for a deeper exploration of the intricate interplay between COX-1 and COX-2 in various biological systems.

Positioning of this compound within the Landscape of COX Inhibitor Research

This compound, also cataloged as COX-2-IN-1, is a research compound that emerged from the extensive efforts to develop novel COX inhibitors. anjiechem.comresearchgate.net It is identified by the CAS Number 787623-48-7. anjiechem.com The investigation of such molecules is crucial for refining the understanding of the structure-activity relationships that govern enzyme inhibition and selectivity.

The primary research interest in a compound like this compound lies in its specific inhibitory profile against the two COX isoforms. Detailed enzymatic assays determine the concentration of the compound required to inhibit 50% of the activity (IC₅₀) of each enzyme. This data is fundamental to classifying the inhibitor and predicting its potential biological effects.

According to published research, this compound demonstrates a significant preference for the COX-2 enzyme. anjiechem.com In one study, it was shown to inhibit COX-2 with an IC₅₀ value of 3.9 µM, while its inhibitory effect on COX-1 was minimal, with an IC₅₀ value greater than 100 µM. anjiechem.com This places it squarely in the category of selective COX-2 inhibitors, rather than being a dual, non-selective inhibitor. Its selectivity index (SI), a ratio of its COX-1 to COX-2 inhibitory potency, is therefore high, a characteristic feature of the coxib class of drugs. nih.gov

The development of such compounds is part of a broader strategy to create a diverse chemical library for probing the distinct biological roles of the COX enzymes and to discover new therapeutic agents with improved profiles. brieflands.com The specific structure of this compound, a 1-(4-sulfamylphenyl)-3-trifluoromethyl-5-indolyl pyrazoline derivative, contributes to its specific interaction with the active site of the COX enzymes, a key area of study in medicinal chemistry. anjiechem.com

Interactive Data Table: Inhibitory Profile of this compound

Below are the reported in vitro inhibitory concentrations (IC₅₀) for this compound against the COX-1 and COX-2 enzymes.

| Target Enzyme | IC₅₀ (µM) | Source |

| COX-1 | >100 | anjiechem.com |

| COX-2 | 3.9 | anjiechem.com |

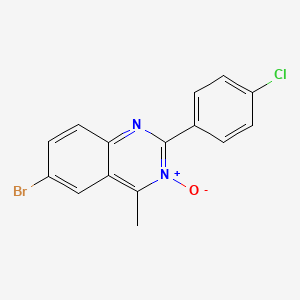

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrClN2O |

|---|---|

Molecular Weight |

349.61 g/mol |

IUPAC Name |

6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium |

InChI |

InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3 |

InChI Key |

RHVOYKDHVFHENK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br |

Origin of Product |

United States |

Discovery and Design Principles of Cox 1/2 in 1

Conceptual Framework for Dual COX-1/2 Inhibitor Design

The development of dual COX-1 and COX-2 inhibitors is rooted in the understanding that both isoforms play roles in physiological and pathological processes. researchgate.net While COX-2 is significantly upregulated during inflammation, contributing to pain and swelling, COX-1 also has a role in the inflammatory response. researchgate.net The conceptual framework for designing dual inhibitors, therefore, aims to achieve a broad-spectrum anti-inflammatory effect by targeting both enzymes. This approach is predicated on the hypothesis that inhibiting both isoforms can lead to potent analgesia and anti-inflammatory action.

The primary challenge in this design strategy is to balance the therapeutic benefits of inhibiting both COX-1 and COX-2 with the potential for side effects. COX-1 is constitutively expressed in many tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and the regulation of platelet aggregation. cancer.gov Consequently, the design of dual inhibitors necessitates a careful consideration of the degree of inhibition of each isoform to maximize efficacy while minimizing adverse effects.

Scaffold Selection and Molecular Hybridization Strategies

The chemical architecture of a drug candidate is pivotal to its biological activity. In the case of Ketorolac, the selection of a pyrrolizine carboxylic acid scaffold is a key feature of its design. cancer.gov This scaffold provides a rigid framework that allows for the appropriate positioning of functional groups to interact with the active sites of both COX isoforms. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), as it often plays a crucial role in binding to the active site of COX enzymes.

Molecular hybridization is a broader strategy in drug design that involves combining pharmacophoric elements from different molecules to create a new compound with a desired biological activity profile. researchgate.netnih.gov While not a direct hybridization in the sense of combining two distinct drug molecules, the design of non-selective COX inhibitors like Ketorolac can be seen as an optimization of a core scaffold to interact effectively with the highly similar active sites of both COX-1 and COX-2.

Targeted Interactions with COX-1 and COX-2 Active Sites for Dual Inhibition

The ability of Ketorolac to inhibit both COX-1 and COX-2 is a direct consequence of its interactions with the active sites of these enzymes. cancer.govnih.gov The active sites of COX-1 and COX-2 are highly homologous, consisting of a long, hydrophobic channel. acs.org However, there are subtle but critical differences in their amino acid composition that have been exploited for the design of selective inhibitors. wustl.eduresearchgate.netnih.gov

For dual inhibitors like Ketorolac, the molecular structure is designed to fit comfortably within the active site channel of both isoforms. The carboxylic acid group of Ketorolac is believed to form a salt bridge with a conserved arginine residue (Arg120) at the opening of the active site in both COX-1 and COX-2. acs.org This interaction is a key anchoring point for many NSAIDs. The rest of the molecule then extends into the hydrophobic channel, making van der Waals contacts with surrounding amino acid residues.

Saturation Transfer Difference NMR (STD-NMR) studies have been employed to characterize the binding of Ketorolac to both COX-1 and COX-2. nih.gov These studies provide insights into the specific parts of the drug molecule that are in close contact with the enzyme, confirming its binding within the active site. It has been proposed that Ketorolac binds to the COX-2 active site in a manner similar to other non-selective NSAIDs like diclofenac. nih.govacs.org

| Enzyme | Key Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|

| COX-1 | Arginine 120, Tyrosine 355 | Salt bridge, Hydrogen bonding |

| COX-2 | Arginine 120, Tyrosine 355, Serine 530 | Salt bridge, Hydrogen bonding |

This table is based on the generally understood interactions of non-selective NSAIDs with COX enzymes and specific studies on related compounds.

Molecular and Biochemical Mechanisms of Action of Cox 1/2 in 1

Binding Kinetics and Thermodynamics with Cyclooxygenase Isoforms

The interaction of inhibitors with cyclooxygenase (COX) enzymes, which exist as homodimers, is a complex process that can involve multiple steps and result in varying degrees of inhibition. pnas.orgacs.org COX-1 and COX-2, while structurally similar, possess key differences in their active sites that influence inhibitor binding and selectivity. ipinnovative.compnas.org For instance, the active site of COX-2 is slightly larger due to the substitution of isoleucine in COX-1 with valine, creating a side pocket that can accommodate bulkier inhibitors. pnas.orgmedcentral.comnajah.edu

The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 values for COX-1 and COX-2 is often used to express the selectivity of an inhibitor for one isoform over the other. nih.gov

For the compound Cox-1/2-IN-1, specific IC50 values have not been found in the provided search results. However, data for a structurally related compound, Cox-1/2-IN-2 , is available. Cox-1/2-IN-2 demonstrates potent inhibition of both COX-1 and COX-2, with reported IC50 values of 9.7 ± 0.09 μM for COX-1 and 4.6 ± 1.45 μM for COX-2 . targetmol.com Another source reports slightly different values for Cox-1/2-IN-2, with an IC50 of 13.9 ± 3.21 µM for COX-1 and 6.4 ± 0.74 µM for COX-2 . medchemexpress.com These values indicate that Cox-1/2-IN-2 is a dual inhibitor with a slight preference for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |

|---|---|---|---|

| Cox-1/2-IN-2 | 9.7 ± 0.09 | 4.6 ± 1.45 | targetmol.com |

| Cox-1/2-IN-2 | 13.9 ± 3.21 | 6.4 ± 0.74 | medchemexpress.com |

Many COX inhibitors exhibit time-dependent inhibition, a phenomenon where the degree of inhibition increases with the duration of pre-incubation of the enzyme with the inhibitor before the addition of the substrate, arachidonic acid. acs.orgresearchgate.net This type of inhibition often suggests a multi-step binding mechanism, where an initial reversible complex isomerizes to a more stable, tightly bound complex. researchgate.net This can lead to functionally irreversible inhibition, where the inhibitor dissociates from the enzyme very slowly. acs.org

The reversibility of an inhibitor's binding is a critical aspect of its mechanism. Some inhibitors, like ibuprofen (B1674241), are rapidly reversible, competitive inhibitors. acs.org In contrast, others, such as flurbiprofen (B1673479) and indomethacin (B1671933), are considered time-dependent, functionally irreversible inhibitors. acs.orgacs.org The difference in the mechanism of inhibition, particularly the time-dependent nature of inhibition for COX-2 selective inhibitors, is a key basis for their selectivity. researchgate.net While specific data on the time-dependent inhibition and reversibility of this compound is not available in the provided search results, the behavior of other dual and selective COX inhibitors provides a framework for understanding these potential mechanisms.

Allosteric Modulation and Conformational Dynamics of Cyclooxygenases by this compound

Cyclooxygenase enzymes function as homodimers, but they exhibit "half-of-sites" reactivity, meaning only one of the two monomers in the dimer is catalytically active at any given time. pnas.orgresearchgate.net This suggests that the two subunits are not functionally identical, existing as a conformational heterodimer with a catalytic subunit and an allosteric subunit. researchgate.netnih.gov The binding of a ligand, such as an inhibitor or a fatty acid, to the allosteric site can modulate the catalytic activity of the other monomer. nih.gov

This allosteric regulation introduces another layer of complexity to the inhibition of COX enzymes. The binding of an inhibitor to one monomer can induce conformational changes that affect the binding and activity of the other monomer. nih.gov For example, some non-steroidal anti-inflammatory drugs (NSAIDs) that are time-dependent inhibitors appear to exert their full inhibitory effect by binding to just one monomer of the COX dimer. pnas.org Conversely, reversible, competitive inhibitors may need to bind to both monomers to achieve complete inhibition. pnas.org

The conformational dynamics of the enzyme, including the flexibility of the active site and the potential for induced-fit binding, are crucial for understanding inhibitor interactions. diva-portal.org The binding of an inhibitor can stabilize certain conformational states of the enzyme, influencing its activity. acs.org While direct studies on the allosteric modulation and conformational changes induced by this compound are not available, the established principles of COX allostery and dynamics provide a basis for how this compound might interact with and modulate the function of the COX isoforms.

Downstream Biochemical Pathway Modulation by this compound

The primary function of cyclooxygenase enzymes is to catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2). acs.orgphysiology.org PGH2 is an unstable intermediate that is subsequently converted by various tissue-specific isomerases and synthases into a range of biologically active prostanoids, including prostaglandins (B1171923) (such as PGE2, PGD2, PGF2α, and PGI2) and thromboxanes (like TXA2). acs.orgphysiology.orgelsevier.es These molecules are key players in numerous physiological and pathological processes.

By inhibiting COX-1 and/or COX-2, this compound would be expected to decrease the production of PGH2 and, consequently, all downstream prostaglandins and thromboxanes. researchgate.net The specific profile of prostaglandin inhibition would depend on the relative potency of this compound against each COX isoform and the cellular context, as different cell types express different downstream synthases.

Inhibition of COX-1 is known to affect the production of prostaglandins that are involved in homeostatic functions. ipinnovative.com Conversely, the inhibition of COX-2, which is often upregulated at sites of inflammation, primarily impacts the synthesis of pro-inflammatory prostaglandins. researchgate.net A dual inhibitor like this compound would therefore be expected to reduce the levels of both homeostatic and inflammatory prostaglandins. For instance, in human tracheal smooth muscle cells, the upregulation of COX-2 leads to increased synthesis of PGE2, a key mediator in airway inflammation. mdpi.com Inhibition of COX-2 in this system would block this increase in PGE2 production.

Eicosanoids are a large family of signaling molecules derived from 20-carbon fatty acids, with arachidonic acid being the most common precursor. researchgate.netnih.gov The cyclooxygenase pathway is a major branch of the eicosanoid biosynthesis cascade, leading to the formation of prostanoids. elsevier.esresearchgate.net By inhibiting COX-1 and COX-2, this compound directly curtails this branch of eicosanoid synthesis.

Investigation of Potential COX-Independent Mechanisms of Action

While this compound is characterized by its potent inhibition of cyclooxygenase (COX) enzymes, a growing body of research indicates that its pharmacological activity, particularly its anti-proliferative and pro-apoptotic effects in cancer cells, extends beyond this primary mechanism. Investigations have revealed that this compound can modulate critical cellular processes through pathways entirely independent of COX inhibition. These findings suggest a more complex and multifaceted mechanism of action, positioning the compound as a subject of interest for its pleiotropic effects on cell signaling, cell cycle regulation, and apoptosis [1, 2].

The primary evidence for these COX-independent actions stems from studies where the anti-cancer effects of this compound were observed in cancer cell lines that express low to negligible levels of COX enzymes, such as the HCT-116 human colon cancer cell line. In these models, the compound's ability to induce cell death and halt proliferation cannot be attributed to the downstream effects of prostaglandin synthesis inhibition, pointing toward direct engagement with other cellular targets and pathways .

Induction of Apoptosis and Cell Cycle Arrest

Detailed molecular studies have elucidated the specific COX-independent mechanisms through which this compound exerts its anti-cancer effects. The compound has been shown to be a potent inducer of apoptosis, or programmed cell death. In HCT-116 colon cancer cells, treatment with this compound led to a significant, concentration-dependent increase in apoptosis. This was mechanistically confirmed by the observed cleavage and subsequent activation of key effector proteins in the apoptotic cascade. Specifically, treatment resulted in the cleavage of Caspase-3, the principal executioner caspase, and its substrate, poly(ADP-ribose) polymerase (PARP). PARP cleavage is a hallmark of apoptosis, signifying the activation of cellular self-destruction pathways [1, 3].

The table below summarizes the key COX-independent effects of this compound observed in the HCT-116 human colon cancer cell line.

| Cellular Process | Specific Effect Observed | Key Molecular Marker(s) | Observed Change in Marker | Reference |

|---|---|---|---|---|

| Apoptosis | Induction of programmed cell death | Caspase-3 | Cleavage (Activation) | |

| Apoptosis | Induction of programmed cell death | Poly(ADP-ribose) polymerase (PARP) | Cleavage | |

| Cell Cycle Regulation | Arrest at G0/G1 phase | Cyclin D1 | Downregulation | |

| Cell Cycle Regulation | Arrest at G0/G1 phase | Cyclin E | Downregulation | |

| Cell Cycle Regulation | Arrest at G0/G1 phase | p21 (CDK inhibitor) | Upregulation | |

| Cell Cycle Regulation | Arrest at G0/G1 phase | p27 (CDK inhibitor) | Upregulation |

Chemical Synthesis and Structural Optimization Strategies for Cox 1/2 in 1

Synthetic Pathways and Methodologies for Cox-1/2-IN-1

The synthesis of this compound, representing a class of diarylheterocycle inhibitors, is typically achieved through multi-step sequences that build a central heterocyclic core and append the necessary aryl substituents. These pathways are designed for flexibility, allowing for the introduction of diverse chemical functionalities to modulate biological activity.

The construction of this compound analogues often begins with commercially available starting materials, such as substituted acetophenones or benzaldehydes. A common strategy involves the creation of key intermediates that can be cyclized to form the desired heterocyclic scaffold, such as a pyrazole, imidazole (B134444), or oxindole (B195798) ring. acs.orgmdpi.comacs.org

For instance, a pyrazole-based inhibitor synthesis might start with the reaction of a substituted acetophenone (B1666503) with a hydrazine (B178648) derivative to form a hydrazone. nih.gov This intermediate can then undergo cyclization. A widely used method for preparing pyrazolopyrimidines is the cyclization of 3-aminopyrazoles with a 1,3-dicarbonyl compound. acs.org

Another prevalent synthetic route, particularly for oxindole-based inhibitors, is the Knoevenagel condensation. mdpi.com This reaction involves condensing an oxindole derivative with an appropriate aromatic aldehyde in the presence of a base like piperidine (B6355638) to yield an α,β-unsaturated ketone, which serves as a key scaffold for further modification. mdpi.com

Intermediate derivatization is crucial for building a library of analogues for structure-activity relationship studies. For example, in the synthesis of pyrazolo[1,5-a]pyrimidines, a key intermediate, 3-amino-4-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole, is synthesized from 2-(4-fluorobenzoyl)-3-(4-methylthiophenyl)-3-oxopropanenitrile through several steps including reaction with hydrazine hydrate (B1144303) followed by oxidation. acs.org This amino-pyrazole intermediate can then be reacted with various 1,3-dicarbonyl compounds to generate a diverse set of final products. acs.org

Optimizing reaction yields and ensuring the purity of the final compounds are critical aspects of the synthetic process. Yields can be enhanced by carefully controlling reaction conditions such as temperature, reaction time, and the choice of catalysts and solvents. For example, in the synthesis of radiolabeled COX-2 inhibitors, Stille cross-coupling reactions were optimized using a specific catalyst system (Pd2(dba)3/P(o-tolyl)3/CuI) and reaction conditions (DMF/toluene at 65 °C for 20 min) to achieve high radiochemical yields of 68-93%. nih.gov Similarly, modifying a synthetic route for Piroxicam analogues led to total yields ranging from 72% to 85%. jneonatalsurg.com

Purity assessment is a multi-step process. Thin-layer chromatography (TLC) is often used for rapid monitoring of reaction progress. nih.govjneonatalsurg.com Upon completion of the synthesis, the crude product is purified using techniques like column chromatography or crystallization. acs.orgscielo.org.mx The purity and structural integrity of the final compounds are rigorously confirmed using a combination of analytical methods. High-performance liquid chromatography (HPLC) is employed to determine the purity of the compound. nih.govjneonatalsurg.comjrespharm.com Structural confirmation is achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS), which provide detailed information about the molecular structure and composition. mdpi.comacs.orgjrespharm.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For COX inhibitors, these studies aim to elucidate the structural features that govern potency and selectivity for the COX-1 and COX-2 isoforms.

The selectivity of COX inhibitors is largely dictated by the differences in the active sites of the two isoforms. The active site of COX-2 is approximately 25% larger than that of COX-1, featuring a distinct side pocket. acs.orgnih.gov This difference is primarily due to the substitution of a single amino acid: an isoleucine (Ile523) in COX-1 is replaced by a smaller valine (Val523) in COX-2. nih.govnih.govacs.org

Selective COX-2 inhibitors, often called "coxibs," are designed with bulkier substituents that can fit into the larger COX-2 active site but are sterically hindered from entering the COX-1 active site. nih.govtandfonline.com A common structural feature of many selective COX-2 inhibitors is the presence of a sulfonyl (SO₂Me) or sulfonamido (SO₂NH₂) group on one of the vicinal phenyl rings. nih.govresearchgate.net This group can project into the COX-2-specific side pocket, forming favorable interactions with residues like Arg513, Val523, and His90, thereby anchoring the inhibitor and enhancing selectivity. rsc.orgnih.gov

The nature and position of substituents on the aryl rings and the central heterocyclic core significantly impact both potency and selectivity.

Aryl Ring Substituents: For 1,2-diarylimidazole analogues, moving substituents from the 4-position to the 3-position of the phenyl ring significantly reduced affinity for COX-1 while maintaining or slightly improving COX-2 potency, resulting in a remarkable increase in selectivity. acs.org For thiazole (B1198619) derivatives, introducing a nitro group at the 4-position of the phenyl ring increased COX-2 selectivity. mdpi.com In contrast, hydrophobic substituents like a naphthyl group shifted selectivity towards COX-1. mdpi.com

Central Core Substituents: The substitution pattern on the core heterocycle is also critical. For some thiazole derivatives, a methyl group at the 5-position of the thiazole core rendered the compound practically inactive against COX-2, likely due to a steric clash. mdpi.com In a study of 1,2-diarylimidazoles, it was found that the C4 position of the imidazole ring was more tolerant of substituent variations than the C3 position, and modifications at C4 yielded potent and selective COX-2 inhibitors. acs.org

The following tables summarize in vitro inhibition data for various classes of COX inhibitors, illustrating the impact of structural modifications on potency (IC₅₀) and the selectivity index (SI = IC₅₀(COX-1)/IC₅₀(COX-2)).

Table 1: In-vitro COX-1 and COX-2 Enzyme Inhibition Data for Imidazo[2,1-b]thiazole (B1210989) Analogues This interactive table is based on data for imidazo[2,1-b]thiazole derivatives evaluated for their COX inhibitory activity.

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 6a | H | >25 | 0.12 | >208 |

| 6b | 2-Cl | >25 | 0.09 | >277 |

| 6c | 3-Cl | >25 | 0.11 | >227 |

| 6d | 4-Cl | >25 | 0.08 | >312 |

| 6e | 4-F | >25 | 0.16 | >156 |

| 6f | 4-OCH₃ | >25 | 0.13 | >192 |

| 6g | 4-CH₃ | >25 | 0.14 | >178 |

| Celecoxib (B62257) | 3.2 | 0.05 | 64 |

Data sourced from a study on imidazo[2,1-b]thiazole analogs. researchgate.net

Table 2: In-vitro COX-1 and COX-2 Enzyme Inhibition Data for NSAID Conjugates This interactive table presents data for newly synthesized NSAID conjugates, highlighting their selectivity towards COX-2.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 3 | 24.38 | 10.78 | 2.262 |

| 5a | 30.14 | 1.305 | 23.096 |

| 5b | 28.56 | 2.969 | 9.619 |

| 5d | 32.74 | 15.17 | 2.158 |

| Celecoxib | 1.45 | 0.049 | 29.59 |

Data sourced from a study on NSAID conjugates. mdpi.com

Chirality plays a significant role in the activity of many COX inhibitors, especially those belonging to the 2-arylpropionic acid class of NSAIDs (profens). For these compounds, which possess a single stereocenter, the biological activity often resides primarily in one enantiomer. acs.org

Typically, the (S)-enantiomer is the more potent inhibitor of COX enzymes. acs.orgbiomedgrid.com For example, (S)-ibuprofen is a more potent inhibitor of COX-1 than its (R)-enantiomer. acs.orgbiomedgrid.com Similarly, for naproxen (B1676952), the (S)-enantiomer is significantly more potent than the (R)-enantiomer, which shows negligible inhibition of either COX-1 or COX-2 at relevant concentrations. nih.gov Structural studies suggest that the methyl group in the (R)-configuration leads to unfavorable steric interactions with key residues like Tyr-355 in the active site, thus preventing effective binding. nih.gov

In some cases, the less active (R)-enantiomer can undergo in vivo chiral inversion to the more active (S)-enantiomer, acting as a prodrug. This unilateral inversion is observed for ibuprofen (B1674241), where about 60% of the administered (R)-form is converted to the (S)-form. acs.org Understanding these enantiomeric effects is crucial for designing drugs with improved therapeutic profiles. The modification of indomethacin (B1671933) into α-substituted ethanolamides revealed that while both R- and S-enantiomers inhibited COX-2 with similar efficacy, COX-1 was selectively inhibited by the S-enantiomers. acs.org

Rational Design Principles for Modifying this compound

The rational design of novel COX inhibitors or the modification of existing ones like this compound is heavily guided by the structural differences between the COX-1 and COX-2 active sites. The primary strategy for achieving COX-2 selectivity is to exploit the size difference and the presence of the side pocket in the COX-2 active site. nih.govacs.org

Medicinal chemists design molecules with specific shapes and functionalities that are complementary to the COX-2 binding site but create a steric clash with the smaller COX-1 site. nih.govacs.org The substitution of Ile523 in COX-1 with the smaller Val523 in COX-2 is the most exploited difference. Designing inhibitors with bulky groups that can occupy this additional space is a proven strategy for achieving high selectivity, in some cases exceeding 13,000-fold for COX-2 over COX-1. nih.gov

Molecular hybridization is another powerful rational design strategy. This approach involves combining structural motifs or pharmacophores from different known active compounds to create a new hybrid molecule with potentially enhanced activity or a better selectivity profile. mdpi.commdpi.com For example, oxindole scaffolds have been combined with α,β-unsaturated ketones, or NSAID molecules have been tethered to benzenesulfonamide (B165840) and 1,2,3-triazole pharmacophores to generate novel selective COX-2 inhibitors. mdpi.comresearchgate.net These strategies leverage existing knowledge of key interactions to guide the design of new chemical entities.

Preclinical Biological Evaluation of Cox 1/2 in 1

In Vitro Cellular and Biochemical Assays

In vitro assays are essential for characterizing the direct effects of a compound on its molecular targets and its subsequent impact on cellular functions in a controlled environment.

Enzyme Inhibition Assays (COX-1, COX-2) in Isolated Systems

The initial and most fundamental test for a COX inhibitor is to measure its ability to block the activity of the isolated COX-1 and COX-2 enzymes. These assays quantify the concentration of the compound required to inhibit 50% of the enzyme's activity, known as the IC₅₀ value. This value is a key indicator of the compound's potency and its selectivity for one isoform over the other.

For the representative compound COX-1/2-IN-2 , a potent dual inhibitor, the following IC₅₀ values have been determined in enzymatic assays medchemexpress.com:

COX-1 IC₅₀: 13.9 ± 3.21 µM

COX-2 IC₅₀: 6.4 ± 0.74 µM

This data indicates that the compound inhibits both COX isoforms, with a moderate preference for COX-2. The ratio of IC₅₀ values (COX-2/COX-1) is a common metric used to express the selectivity of an inhibitor.

Table 1: Enzymatic Inhibition of COX-1 and COX-2 by a Representative Dual Inhibitor

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| COX-1/2-IN-2 | COX-1 | 13.9 ± 3.21 |

| COX-1/2-IN-2 | COX-2 | 6.4 ± 0.74 |

Data sourced from MedChemExpress for the compound COX-1/2-IN-2 medchemexpress.com.

Cell-Based Prostaglandin (B15479496) Production Inhibition Studies

Following direct enzyme inhibition assays, researchers evaluate the compound's efficacy within a cellular context. These assays measure the inhibitor's ability to suppress the production of prostaglandins (B1171923) (PGs), such as PGE₂, in whole cells. This is a more physiologically relevant measure, as it accounts for the compound's ability to cross cell membranes and access the enzymes within their natural environment. Typically, cell lines like macrophages or cancer cells are stimulated to induce COX-2 expression and prostaglandin synthesis. For instance, studies on other COX inhibitors have shown that they can effectively decrease the production of PGE₂, PGF₂α, and thromboxane (B8750289) B₂ (TXB₂) in cell lines like A549 lung cancer cells. It is expected that a dual COX-1/2 inhibitor would similarly reduce prostaglandin levels in a dose-dependent manner in such cell-based models.

Cellular Viability and Proliferation Assessments (in context of mechanism, not safety)

COX enzymes, particularly COX-2, are often overexpressed in cancer cells and contribute to tumor growth by promoting proliferation and inhibiting apoptosis (programmed cell death). Therefore, COX inhibitors are frequently assessed for their anti-proliferative and pro-apoptotic effects. Studies on various COX inhibitors have demonstrated that they can inhibit the proliferation of cancer cells and induce apoptosis. For example, research has shown that the genetic knockdown or pharmacological inhibition of COX-1 can reduce the viability and proliferation of ovarian and colorectal cancer cells. These effects are often linked to the inhibitor's ability to arrest the cell cycle or to trigger apoptotic pathways. A dual COX-1/2 inhibitor would be evaluated in various cancer cell lines to determine its impact on these pro-tumorigenic processes.

Modulation of Inflammatory Markers in Cell Culture Models

The anti-inflammatory properties of COX inhibitors extend beyond the simple blockade of prostaglandin production. Prostaglandins are key mediators that influence the expression of many other inflammatory molecules. Cell culture models, often using macrophages stimulated with agents like lipopolysaccharide (LPS), are used to investigate how a COX inhibitor affects the expression of inflammatory markers. Key markers include pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as transcription factors such as nuclear factor-kappa B (NF-κB), which is a central regulator of inflammation and COX-2 expression. A successful dual COX-1/2 inhibitor would be expected to downregulate the expression of these critical inflammatory mediators in a cellular setting.

In Vivo Studies in Preclinical Animal Models (Excluding Human Clinical Data)

In vivo studies are crucial for understanding a compound's efficacy and mechanism of action within a whole, living organism. These studies provide insights that cannot be obtained from in vitro work.

Efficacy Evaluation in Disease Models (e.g., models of inflammation, pain, cancer)

To assess therapeutic potential, dual COX-1/2 inhibitors are tested in established animal models of human diseases.

Inflammation Models: The carrageenan-induced paw edema model in rats is a classic test for acute anti-inflammatory activity. The ability of an inhibitor to reduce swelling is a primary measure of efficacy.

Pain Models: Animal models of inflammatory or neuropathic pain are used to determine the analgesic effects of the compound.

Cancer Models: In oncology research, inhibitors are often evaluated in xenograft models, where human cancer cells are implanted into immunodeficient mice. The compound's ability to slow tumor growth, reduce tumor volume, and inhibit metastasis is measured. For instance, selective COX-2 inhibitors have been shown to reduce tumor burden and attenuate bone cancer pain in mouse models. A dual COX-1/2 inhibitor would undergo similar testing to validate its potential as an anti-inflammatory, analgesic, or anti-cancer agent.

Pharmacodynamic Marker Analysis in Animal Tissues

Pharmacodynamic (PD) markers are crucial for demonstrating that a drug is engaging with its intended target and eliciting a biological response. For COX inhibitors, the primary PD markers are the downstream products of the enzymes' activity: prostaglandins and thromboxanes. medchemexpress.com Specifically, Prostaglandin E2 (PGE2) is often measured as an indicator of COX-2 activity, while Thromboxane B2 (TXB2), the stable metabolite of Thromboxane A2, is used as a surrogate for COX-1 activity, particularly in platelets. medchemexpress.com

In preclinical animal studies, the modulation of these biomarkers in response to Cox-1/2-IN-1 administration would be quantified in relevant tissues. For instance, in models of inflammation, PGE2 levels would be measured in inflamed tissues to assess the compound's anti-inflammatory effect. medchemexpress.com Simultaneously, TXB2 levels would typically be measured in clotting whole blood to determine the extent of COX-1 inhibition. medchemexpress.eu These measurements are commonly performed using sensitive immunoassays such as enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs). medchemexpress.com The goal is to characterize the dose-dependent effects of the inhibitor on both COX isoforms in a biological system.

Table 1: Hypothetical Pharmacodynamic Marker Analysis of this compound in Rat Models

| Treatment Group | Tissue/Sample | PGE2 Inhibition (%) | TXB2 Inhibition (%) |

|---|---|---|---|

| Vehicle Control | Inflamed Paw Tissue | 0% | - |

| This compound (Low Dose) | Inflamed Paw Tissue | 35% | - |

| This compound (High Dose) | Inflamed Paw Tissue | 75% | - |

| Vehicle Control | Whole Blood | - | 0% |

| This compound (Low Dose) | Whole Blood | - | 40% |

| This compound (High Dose) | Whole Blood | - | 85% |

This table illustrates the type of data generated in pharmacodynamic studies, showing dose-dependent inhibition of key biomarkers for COX-2 (PGE2) and COX-1 (TXB2) activity.

Tissue Distribution and Metabolism in Animal Models

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is fundamental to preclinical evaluation. Tissue distribution studies in animal models, such as mice or rats, determine where the compound travels in the body and at what concentrations. Following administration of this compound, concentrations of the parent compound would be measured in various tissues like the liver, kidneys, brain, spleen, and lungs, as well as in plasma. These studies help identify tissues with high drug accumulation and potential sites of action or toxicity.

Metabolism studies are conducted concurrently to identify the major metabolites of this compound. These experiments often utilize liver microsomes in vitro to predict metabolic pathways, followed by in vivo analysis of metabolites in plasma, urine, and feces from test animals. Identifying metabolites is critical, as they may possess their own pharmacological activity or contribute to adverse effects. The structural elucidation of these metabolites is typically achieved using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: Example of Tissue Distribution of this compound in Rats (1 hour post-administration)

| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |

|---|---|---|

| Plasma | 150 ng/mL | 1.0 |

| Liver | 950 ng/g | 6.3 |

| Kidney | 780 ng/g | 5.2 |

| Lung | 450 ng/g | 3.0 |

| Spleen | 300 ng/g | 2.0 |

| Brain | 30 ng/g | 0.2 |

This table provides an example of how tissue distribution data is presented, indicating the relative accumulation of the compound in different organs compared to plasma.

Comparative Pharmacological Investigations with Reference Compounds in Animal Models

To contextualize the pharmacological profile of this compound, its effects are directly compared with those of well-characterized reference compounds in established animal models of disease. Given that this compound is a dual inhibitor, relevant comparators would include a non-selective NSAID, such as Indomethacin (B1671933) or Diclofenac, and a COX-2 selective inhibitor, like Celecoxib (B62257).

These investigations are often carried out in animal models of inflammatory pain and arthritis. For example, the carrageenan-induced paw edema model in rats is a standard test for acute inflammation. In this model, the efficacy of this compound in reducing swelling would be compared against the reference drugs. Such studies provide a direct comparison of anti-inflammatory potency and help to position the novel compound within the existing therapeutic landscape. Similar comparative studies might be performed in models of neuroinflammation or cancer, where COX enzymes are also known to play a role.

Table 3: Illustrative Comparative Efficacy in Rat Paw Edema Model

| Compound | Dose (mg/kg) | Inhibition of Edema (%) |

|---|---|---|

| This compound | 10 | 45% |

| Celecoxib | 10 | 50% |

| Indomethacin | 5 | 55% |

This table demonstrates a typical output from a comparative pharmacology study, assessing the anti-inflammatory effect of a test compound against standard reference drugs.

Computational and Theoretical Approaches in Cox 1/2 in 1 Research

Molecular Docking Studies for Ligand-Enzyme Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when it binds to a receptor. For Cox-1/2-IN-1, these studies have been instrumental in elucidating its interactions with the active sites of both COX-1 and COX-2 enzymes.

Analysis of Binding Poses and Interaction Networks with COX-1 and COX-2

Molecular docking simulations reveal the precise binding modes of this compound within the catalytic domains of COX-1 and COX-2. These studies analyze the intricate network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. By comparing the binding poses in both isoforms, researchers can understand the structural basis for the dual inhibitory activity of the compound. The analysis often highlights key amino acid residues within the active sites that are crucial for the binding and inhibitory function of this compound.

Ligand Efficiency and Binding Affinity Prediction

Beyond just predicting the binding pose, computational models are used to estimate the binding affinity of this compound for both COX isoforms. These predictions, often expressed as a binding energy value, help to quantify the strength of the interaction. Ligand efficiency, a metric that relates binding affinity to the size of the molecule, is also calculated to assess the quality of the compound as a lead candidate. These predictive metrics are crucial for the early-stage evaluation and optimization of inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. In the context of this compound research, QSAR studies are employed to develop predictive models based on a set of known COX inhibitors. These models can then be used to predict the inhibitory activity of new, structurally similar compounds, thereby accelerating the discovery of more potent analogs. The development of robust QSAR models relies on the careful selection of molecular descriptors that effectively capture the structural features responsible for the observed biological activity.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-enzyme complex, complementing the static picture offered by molecular docking. By simulating the movements of atoms over time, MD studies can assess the conformational stability of this compound when bound to the active sites of COX-1 and COX-2. These simulations can reveal how the compound and the enzyme adapt to each other upon binding and can highlight the stability of key interactions over time. This dynamic information is critical for a comprehensive understanding of the binding mechanism and the factors contributing to the compound's inhibitory potency.

Virtual Screening and De Novo Design Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as COX-1 and COX-2. In the context of this compound, virtual screening methodologies may have been used in the initial phases of its discovery to identify promising chemical scaffolds. Furthermore, de novo design methodologies, which involve the computational generation of novel molecular structures, can be employed to design new inhibitors with improved potency and selectivity based on the structural insights gained from studies of existing compounds like this compound.

Future Directions and Research Gaps for Cox 1/2 in 1

Exploration of Novel Molecular Targets and Polypharmacology

The paradigm of drug discovery has evolved from a "one drug, one target" model to embrace the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. medscape.comnih.gov This approach is particularly relevant for complex diseases that involve the deregulation of multiple biological pathways. nih.gov Future research on Cox-1/2-IN-1 should systematically investigate its potential to interact with molecular targets beyond COX-1 and COX-2. Unintended interactions are often responsible for side effects, but they can also open avenues for drug repurposing by identifying new therapeutic applications. medscape.comnih.gov

Computational methods are at the forefront of predicting these off-target interactions. The Similarity Ensemble Approach (SEA), for instance, predicts the activity of drugs on unintended targets by comparing the chemical similarity of their ligands. nih.govajol.info Applying such in silico techniques to the chemical structure of this compound could generate a map of potential secondary targets. These computational predictions would then require validation through in vitro and in vivo pharmacological testing. nih.gov This exploration could reveal previously unknown mechanisms of action, explaining existing efficacy or uncovering novel therapeutic indications. For example, the discovery that the side effects of the synthetic estrogen chlorotrianisene were due to its previously unknown inhibition of COX-1 illustrates the power of these predictive approaches. nih.govajol.info A systematic investigation into the polypharmacology of this compound could therefore pave the way for rationally designed, next-generation therapeutic agents with enhanced efficacy and potentially reduced toxicity. nih.gov

Development of Advanced Research Tools and Probes Based on this compound

The structural scaffold of this compound serves as a valuable template for the design and synthesis of advanced research tools. These tools are crucial for visualizing and quantifying the expression and activity of COX enzymes in biological systems, from single cells to whole organisms. The development of high-affinity, selective imaging probes is a key area of focus.

Fluorescence imaging, a high-sensitivity and cost-effective technique, allows for the real-time visualization of biomarkers in living cells. nih.gov Researchers have successfully developed fluorescent probes by attaching a fluorophore, such as a nitro-benzoxadiazole (NBD) motif, to a selective COX-1 inhibitor scaffold. nih.gov These probes have been used to target and visualize COX-1 in live ovarian cancer cells using confocal microscopy. nih.gov Similarly, the this compound structure could be modified to create novel fluorescent probes capable of simultaneously or differentially reporting on COX-1 and COX-2 activity within a cell.

For in vivo applications, Positron Emission Tomography (PET) offers a powerful, non-invasive imaging modality. The development of PET radioligands, typically by labeling a selective inhibitor with a short-lived positron emitter like fluorine-18 (¹⁸F), enables the study of COX enzyme involvement in various inflammatory diseases in living subjects. snmjournals.org For example, ¹⁸F-labeled versions of selective COX-2 inhibitors have shown potential as markers of COX-2 activity in preclinical models. snmjournals.org A key challenge remains the development of a COX-1 selective PET tracer with low nonspecific binding. snmjournals.org Leveraging the dual-targeting nature of this compound could lead to the creation of unique PET tracers for studying the combined role of both isozymes in disease progression and in response to therapy.

| Probe Type | Technology | Application | Potential Development from this compound |

|---|---|---|---|

| Fluorescent Probe | Confocal Microscopy | Real-time visualization of COX enzymes in live cells. nih.gov | Creation of dual-color probes to simultaneously image COX-1 and COX-2 distribution and activity. |

| PET Radioligand | Positron Emission Tomography (PET) | Non-invasive, quantitative imaging of COX expression and activity in whole organisms. snmjournals.org | Development of a single PET tracer to assess the combined contribution of COX-1 and COX-2 in disease models. |

Integration with Systems Biology and Multi-Omics Approaches

To fully understand the biological consequences of dual COX-1 and COX-2 inhibition, it is essential to move beyond single-pathway analysis and adopt a systems biology perspective. nih.gov Systems biology integrates multiple types of quantitative molecular data to create a holistic model of a complex biological system. nih.gov The application of multi-omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—is critical in this endeavor. nih.govnih.gov

By generating these datasets from the same set of samples, researchers can build a more comprehensive picture of how a compound like this compound influences cellular networks. nih.govresearchgate.net For instance, a quantitative multi-omics approach has been developed to combine targeted oxylipin metabolomics with proteomics to analyze the arachidonic acid cascade, which is directly modulated by COX enzymes. nih.gov This method allows for the parallel quantitative analysis of all human COX and lipoxygenase (LOX) pathway enzymes alongside hundreds of their metabolic products (oxylipins) from a single sample. nih.gov

Exploration of New Preclinical Therapeutic Avenues

While COX inhibitors are well-established anti-inflammatory agents, future research on this compound should focus on new therapeutic areas where the dual inhibition of both isoforms may offer unique advantages. Key areas of interest include neuroinflammation and specific types of cancer where both COX-1 and COX-2 play significant pathological roles.

Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and the release of inflammatory mediators, is a core feature of many neurodegenerative diseases. nih.govnih.gov While COX-2 has historically been the focus of inflammation research, recent evidence strongly implicates COX-1 in neuroinflammatory processes. nih.govnih.govrug.nl

Alzheimer's Disease (AD): Studies have shown that COX-1 is significantly upregulated in the microglia of both AD mouse models and human AD brains. nih.gov Genetic deletion of COX-1 in an AD mouse model was found to reduce neuroinflammatory signaling, decrease amyloid-beta (Aβ) accumulation, and improve cognitive decline. nih.gov This suggests that inhibiting COX-1 is a promising strategy to modulate microglial-driven inflammation in AD. nih.gov

Parkinson's Disease (PD): In preclinical models of PD, reactive microglia have been shown to upregulate COX-1, contributing to neurodegeneration. frontiersin.org

Given that both COX isoforms can be involved in neuroinflammation, a dual inhibitor like this compound could offer a more comprehensive approach to dampening these harmful processes than a selective inhibitor of either isoform alone.

| Disease | Preclinical Model | Key Finding Related to COX-1/COX-2 | Therapeutic Implication for a Dual Inhibitor |

|---|---|---|---|

| Alzheimer's Disease | 5xFAD Mouse Model | COX-1 is specifically upregulated in microglia and its deletion reduces neuroinflammation and Aβ plaques. nih.gov | Targeting the COX-1 component of neuroinflammation could impede disease progression. researchgate.net |

| Parkinson's Disease | A53T α-syn Transgenic Mice | Overexpression of α-synuclein in astrocytes leads to microglial activation and COX-1 upregulation. frontiersin.org | Inhibiting microglial activation via COX-1 could be neuroprotective. |

Specific Cancer Types

The role of COX enzymes in cancer is well-documented, with COX-2 in particular being linked to tumor proliferation, invasion, and angiogenesis. mednexus.org However, COX-1 is also increasingly recognized as a key player in several malignancies, suggesting that a dual inhibition strategy could be beneficial. nih.gov

Ovarian Cancer: COX-1 is significantly overexpressed in multiple models of ovarian cancer and is considered a major enzyme regulating the production of prostaglandin (B15479496) E2 (PGE₂), a key signaling molecule in tumor progression. nih.gov

Colon Cancer: In the early stages of intestinal carcinogenesis, COX-1-mediated signaling appears to precede the induction of COX-2. nih.gov This suggests that both isoforms operate in a coordinated manner during tumorigenesis. nih.gov

Other Cancers: While COX-2 is a focus in non-melanoma skin cancer and lung cancer, preclinical genetic studies indicate that both COX-1 and COX-2 are mechanistically involved in the pathogenesis of basal cell carcinoma. mednexus.orgnih.gov

In cancers where both COX-1 and COX-2 are overexpressed or play distinct but complementary roles in tumor growth and survival, a dual inhibitor like this compound may provide a more potent anti-cancer effect than selective COX-2 inhibitors. nih.govaacrjournals.org

Q & A

Q. How can researchers ethically share proprietary data on this compound without violating intellectual property agreements?

- Methodological Answer : Use data anonymization (e.g., masking structural analogs in patents) and material transfer agreements (MTAs) for compound samples. Publish methodology-focused manuscripts with redacted proprietary details, emphasizing reproducible workflows over exact formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.